molecular formula C20H21N5OS B6943777 N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide

N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6943777
M. Wt: 379.5 g/mol
InChI Key: ZLYFETKOIOBKMN-UHFFFAOYSA-N
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Description

N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, a piperidine ring, and a phenyl group, making it a multifaceted molecule with diverse reactivity and utility.

Properties

IUPAC Name

N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-19(22-17-4-2-1-3-5-17)20-24-23-18(27-20)14-25-12-8-16(9-13-25)15-6-10-21-11-7-15/h1-7,10-11,16H,8-9,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYFETKOIOBKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NC=C2)CC3=NN=C(S3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole core One common approach is the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid chlorides under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, NaH)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, aldehydes

  • Reduction Products: Alcohols, amines

  • Substitution Products: Alkylated or arylated derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide has shown potential as a bioactive molecule in biological studies

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antimicrobial, antiviral, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group and piperidine ring contribute to the compound's binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

  • N-phenyl-5-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2-carboxamide: Lacks the pyridine group, resulting in different reactivity and biological activity.

  • N-phenyl-5-(4-methylpiperidin-1-yl)methyl)-1,3,4-thiadiazole-2-carboxamide: Contains a methyl group instead of the pyridine, altering its chemical properties.

  • N-phenyl-5-(4-phenylpiperidin-1-yl)methyl)-1,3,4-thiadiazole-2-carboxamide: Features a phenyl group on the piperidine ring, impacting its binding affinity and biological activity.

Uniqueness: N-phenyl-5-[(4-pyridin-4-ylpiperidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide stands out due to the presence of the pyridine group, which enhances its binding properties and potential biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

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